- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild OxidantOrganic Letters, 2017, 19(21), 5772-5775,
Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
Productnaam:3-Bromo-4-phenylpyridine
CAS-nummer:88345-89-5
MF:C11H8BrN
MW:234.091921806335
MDL:MFCD04114247
CID:721055
PubChem ID:2762928
3-Bromo-4-phenylpyridine Chemische en fysische eigenschappen
Naam en identificatie
-
- Pyridine,3-bromo-4-phenyl-
- 3-BROMO-4-PHENYLPYRIDINE
- 3-bromanyl-4-phenyl-pyridine
- 4-Phenyl-3-bromopyridine
- Pyridine,3-bromo-4-phenyl
- 3-Bromo-4-phenylpyridine (ACI)
- AKOS023671717
- J-511946
- SY036468
- DB-015235
- SCHEMBL1203821
- DTXSID70376582
- BL000497
- 88345-89-5
- MFCD04114247
- CS-0156411
- LVNPADQPUYHCOR-UHFFFAOYSA-N
- AS-45740
- 3-Bromo-4-phenylpyridine
-
- MDL: MFCD04114247
- Inchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
- InChI-sleutel: LVNPADQPUYHCOR-UHFFFAOYSA-N
- LACHT: BrC1C(C2C=CC=CC=2)=CC=NC=1
Berekende eigenschappen
- Exacte massa: 232.98400
- Monoisotopische massa: 232.984
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 154
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 12.9A^2
Experimentele eigenschappen
- Dichtheid: 1.426
- Smeltpunt: 49-50
- Kookpunt: 293 ºC
- Vlampunt: 131 ºC
- Brekindex: 1.606
- PSA: 12.89000
- LogboekP: 3.51110
3-Bromo-4-phenylpyridine Beveiligingsinformatie
- Gevaarverklaring: Irritant
-
Identificatie van gevaarlijk materiaal:
3-Bromo-4-phenylpyridine Douanegegevens
- HS-CODE:2933399090
- Douanegegevens:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-4-phenylpyridine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 250mg |
¥548.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1200639-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 95% | 10g |
$1275 | 2024-07-23 | |
Apollo Scientific | OR9978-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 250mg |
£25.00 | 2025-02-21 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 50mg |
205.0CNY | 2021-07-14 | |
Alichem | A023023232-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$1696.80 | 2023-08-31 | |
TRC | B750993-10mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM120980-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$202 | 2023-02-17 | |
Alichem | A023023232-500mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 500mg |
$1019.20 | 2023-08-31 | |
Matrix Scientific | 187928-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10g |
$1296.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 100mg |
¥366.0 | 2022-04-28 |
3-Bromo-4-phenylpyridine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
Referentie
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathwayChemical Communications (Cambridge, 2012, 48(96), 11769-11771,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Referentie
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Organic Letters,
2019,
21(22),
9183-9187
,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
3-Bromo-4-phenylpyridine Raw materials
- 2-Bromocyclopent-2-enone
- Phenylboronic acid
- 3,4-Dibromopyridine
- 3-Bromopyridine
- 2-Bromo-3-phenyl-2-cyclopenten-1-one
- 2-Bromo-1-phenyl-2-cyclopenten-1-ol
3-Bromo-4-phenylpyridine Preparation Products
3-Bromo-4-phenylpyridine Gerelateerde literatuur
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):345.0